molecular formula C11H8N2O2 B6327076 Methyl 6-cyano-1H-indole-3-carboxylate CAS No. 1357147-38-6

Methyl 6-cyano-1H-indole-3-carboxylate

Cat. No.: B6327076
CAS No.: 1357147-38-6
M. Wt: 200.19 g/mol
InChI Key: UXOQQUHZHRSERD-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1H-indole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a cyano group at the 6th position and a carboxylate group at the 3rd position on the indole ring. It is a white or slightly yellow solid with a distinct odor and is soluble in organic solvents like dimethylformamide, methanol, and dichloromethane .

Mechanism of Action

Target of Action

Methyl 6-cyano-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

Action Environment

One study suggests that a solvent switch can cause shifts in the vibrational characteristics of similar compounds , indicating that environmental factors may indeed influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-cyano-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of indole with methyl cyanoformate. The reaction conditions can be controlled by adjusting the temperature and the molar ratio of the reactants . Another method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process typically includes the use of catalysts to enhance the reaction rate and yield. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and carboxylic acid derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Methyl 6-cyano-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyano-1H-indole-3-carboxylate is unique due to the presence of the cyano group at the 6th position, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals .

Properties

IUPAC Name

methyl 6-cyano-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)9-6-13-10-4-7(5-12)2-3-8(9)10/h2-4,6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOQQUHZHRSERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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